4-[(Propylimino)methyl]benzenol
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Overview
Description
4-[(Propylimino)methyl]benzenol is an organic compound with the molecular formula C10H13NO It is characterized by the presence of a benzene ring substituted with a propylimino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Propylimino)methyl]benzenol typically involves the condensation of 4-hydroxybenzaldehyde with propylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. The general reaction scheme is as follows:
4-Hydroxybenzaldehyde+Propylamine→this compound+Water
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pH, are carefully controlled to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-[(Propylimino)methyl]benzenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or sodium borohydride can be employed.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 4-(Propylamino)methylbenzenol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-[(Propylimino)methyl]benzenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-[(Propylimino)methyl]benzenol involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 4-[(Butylimino)methyl]benzenol
- 4-[(Ethylimino)methyl]benzenol
- 4-[(Hexylimino)methyl]benzenol
Comparison: 4-[(Propylimino)methyl]benzenol is unique due to its specific propyl group, which influences its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, it may exhibit distinct solubility, stability, and interaction profiles with biological targets.
Properties
IUPAC Name |
4-(propyliminomethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-7-11-8-9-3-5-10(12)6-4-9/h3-6,8,12H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWLQZGCQPBEIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=CC1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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